tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate
Description
tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate is a chiral piperidine derivative characterized by a hydroxyl group at the 5-position and a tert-butyl carbamate moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol (CAS: 1611481-21-0) . This compound is primarily used as a building block in pharmaceutical research, particularly in synthesizing molecules targeting the central nervous system due to its structural compatibility with receptor-binding motifs .
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJZHSDAYCYFW-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate and a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Cycloaddition Reactions
The compound acts as a dipolarophile in Cu(I)-catalyzed [3+2] cycloadditions with azomethine imines. This reaction is notable for forming complex heterocycles, which are valuable in medicinal chemistry.
Sulfonation
Reactions with sulfonating agents (e.g., methanesulfonyl chloride) can modify the hydroxypiperidine moiety. For example:
| Reaction | Conditions | Yield |
|---|---|---|
| Methanesulfonylation | 20°C, 16 h, pyridine, ice bath | 91% |
| Triethylamine-mediated sulfonation | DCM, 1 h, room temperature | 89% |
| Data adapted from structurally similar carbamates . |
Curtius Rearrangement
The compound can undergo rearrangement via acyl azide intermediates. For example:
-
Step 1 : Reaction with tert-butyl dicarbonate and sodium azide forms an acyl azide.
-
Step 2 : Heating promotes a Curtius rearrangement, yielding isocyanate intermediates trapped as carbamates .
Hydroxypiperidine Moiety
The hydroxypiperidine ring is susceptible to:
-
Alkylation (e.g., with alkyl halides).
-
Sulfonation (as shown in Table 1).
-
Deprotection under acidic/basic conditions to expose amine groups.
Carbamate Group
-
Hydrolysis : The carbamate can degrade under acidic or basic conditions, releasing amines.
-
Nucleophilic substitution : The tert-butyl group may undergo displacement reactions.
Role of Catalysts
-
Copper(I) catalysts facilitate cycloadditions by stabilizing dipolar intermediates.
-
Cesium carbonate and TBAI enhance carbamate formation by deprotonating intermediates and stabilizing carbamate anions .
Stereoselectivity
The (3R,5S) stereochemistry influences reactivity. For example, cycloaddition selectivity may depend on the arrangement of substituents.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Impact of Substituents on Reactivity and Bioactivity
Hydroxyl vs. Fluorine or trifluoromethyl substitutions (e.g., in ) enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .
Stereochemical Differences :
- The (3R,5S) configuration in the target compound distinguishes it from diastereomers like tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1620012-51-2). Stereochemistry affects binding affinity; for example, the (3S,5R) isomer may exhibit lower activity due to mismatched spatial orientation .
Carbamate Modifications: N-methylation (e.g., ) reduces hydrogen-bond donor capacity but increases proteolytic stability, extending half-life in vivo .
Biological Activity
tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate (CAS Number: 1611481-21-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems and neuroprotective mechanisms. It has been studied for its interactions with various receptors involved in cognitive functions and neurodegenerative diseases.
Neuroprotective Effects
A study published in PubMed Central highlighted the compound's protective effects against amyloid-beta (Aβ) toxicity in astrocytes, suggesting its potential role in Alzheimer’s disease (AD) treatment. The compound demonstrated a reduction in TNF-α levels and free radicals, contributing to its neuroprotective properties .
Anticonvulsant Activity
In related research, compounds similar to this compound exhibited significant anticonvulsant activity in animal models. The presence of piperidine moieties appears to enhance binding affinity to histamine receptors, which are implicated in seizure activity .
Alzheimer’s Disease Model
In an experimental model of AD, treatment with this compound resulted in decreased Aβ levels and reduced β-secretase activity. These findings suggest that the compound may help mitigate cognitive decline associated with AD by targeting multiple pathways involved in its pathogenesis .
Seizure Prevention
In a study evaluating a series of piperidine derivatives, the compound was found to possess favorable pharmacokinetic properties for blood-brain barrier penetration and demonstrated pro-cognitive effects in behavioral tests. This positions it as a potential candidate for further development as an anticonvulsant agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a piperidine derivative. For example, reacting 5-hydroxypiperidin-3-amine with tert-butyl chloroformate in dichloromethane or tetrahydrofuran (THF) in the presence of a base like triethylamine. Reaction conditions include stirring at 0–25°C for 4–24 hours, followed by purification via column chromatography (n-hexane/EtOAc) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Base | Triethylamine | |
| Yield | ~85–97% |
Q. How is the stereochemical configuration (3R,5S) confirmed?
- Methodology : Chiral HPLC or X-ray crystallography are standard. For HPLC, use a chiral column (e.g., Chiralpak AD-H) with a gradient of acetonitrile/water (80:20) to resolve enantiomers . X-ray analysis employs SHELX programs for structure refinement .
- Advanced Tip : Low-temperature crystallography (100 K) improves resolution for piperidine derivatives, reducing thermal motion artifacts .
Q. What safety precautions are required for handling this compound?
- Methodology : Use PPE (gloves, goggles) and respiratory protection if airborne particles are present. Store in a cool, dry place under inert gas (N₂/Ar). Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but skin/eye contact must be avoided .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational NMR data?
- Methodology : Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent polarity. Perform variable-temperature NMR (VT-NMR) to identify conformational exchanges. Compare with DFT calculations (B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM). For tert-butyl carbamates, δ 1.4 ppm (t-Bu) and δ 5.2 ppm (NH) are diagnostic .
- Case Study : In tert-butyl pyran-3-yl carbamates, VT-NMR revealed rotameric equilibria affecting δ 4.8–5.5 ppm (NH), resolved by cooling to −40°C .
Q. What strategies improve enantiomeric purity during large-scale synthesis?
- Methodology : Use enzymatic resolution (e.g., lipases) or chiral auxiliaries. For HPLC, preparative columns (e.g., Chiralcel OD) with isocratic elution (heptane/ethanol) achieve >99% ee. Catalytic asymmetric hydrogenation of intermediates (e.g., azido-piperidines) using Pd/C or Rh complexes is also effective .
- Data :
| Method | ee (%) | Yield |
|---|---|---|
| Enzymatic | 98 | 75% |
| Chiral HPLC | 99.5 | 60% |
| Asymmetric H₂ | 95 | 85% |
Q. How to address low crystallinity in X-ray analysis of carbamate derivatives?
- Methodology : Co-crystallize with heavy atoms (e.g., iodine) or use cryo-protectants (glycerol). SHELXL refinement with TWIN/BASF commands resolves twinning issues. For poor-quality crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances diffraction .
- Example : A tert-butyl bicyclo[3.1.1]heptane carbamate required 20% glycerol and 100 K cooling to achieve R-factor < 0.05 .
Data Contradiction Analysis
Q. Why does LC-MS show a higher molecular ion than expected?
- Root Cause : Adduct formation (e.g., Na⁺/K⁺) or incomplete Boc deprotection. Use ammonium acetate in mobile phases to suppress adducts. Confirm purity via ¹H NMR integration .
- Solution :
| Step | Action | Outcome |
|---|---|---|
| 1 | Add 0.1% formic acid to LC-MS | Reduces [M+Na]⁺ |
| 2 | Repeat Boc protection | Eliminates free amine |
Structural and Functional Insights
Q. What role does the tert-butyl group play in stability?
- Mechanism : The bulky tert-butyl moiety sterically shields the carbamate carbonyl, reducing hydrolysis. Stability studies (pH 1–13, 37°C) show t₁/₂ > 48 hours at pH 7.4 .
Q. How does the hydroxyl group influence hydrogen-bonding networks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
